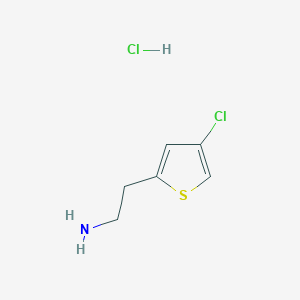

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

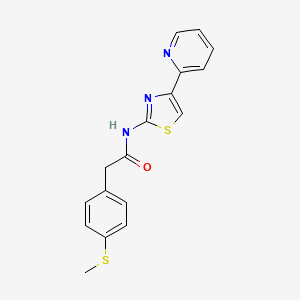

“2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 548772-42-5 . It has a molecular weight of 198.12 . The compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride” can be represented by the formula C6H9Cl2NS . The average mass is 198.113 Da and the monoisotopic mass is 196.983276 Da .Physical And Chemical Properties Analysis

The compound has a melting point of 215-217°C . It has a density of 1.112 g/mL at 25°C (lit.) . The compound is typically stored at a temperature of 4°C .科学的研究の応用

- The compound’s structural features suggest potential anti-inflammatory and analgesic properties. Researchers have investigated its effects on cyclooxygenase-2 (COX-2) inhibition, which plays a crucial role in inflammation and pain pathways .

- It serves as a precursor for creating more complex molecules, especially those containing thiazole or amine moieties .

- Researchers may explore modifications to the thiazole portion to design novel compounds with specific pharmacological activities .

- Its potential as a modulator of neurotransmission or receptor activity warrants further exploration .

Anti-Inflammatory and Analgesic Research

Organic Synthesis and Medicinal Chemistry

Thiazole Derivatives for Drug Discovery

Neuroscience and Neuropharmacology

Biological Activity Screening

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . These pathways are involved in the production of prostaglandins and leukotrienes, respectively, both of which play a role in the inflammatory response. By inhibiting COX-2 and 5-LOX, the compound reduces the production of these inflammatory mediators.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins and leukotrienes, leading to a decrease in inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

特性

IUPAC Name |

2-(4-chlorothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBAGNHUBFNJIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)

![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)